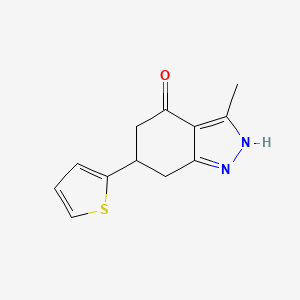
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as MTITI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTITI is a heterocyclic compound that belongs to the indazole class of compounds. It has a unique chemical structure that makes it an attractive candidate for scientific research.
作用机制
The mechanism of action of 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and Physiological Effects:
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has also been shown to inhibit the growth of tumor cells in vitro. Additionally, 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is also relatively non-toxic, which makes it a safe compound for use in animal studies. However, the limitations of 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one. One direction is to investigate its potential use as a fluorescent probe in bioimaging. Another direction is to study its potential as a ligand in metal-ion sensing. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one and its potential applications in the development of new drugs. Finally, there is a need for more studies to determine the safety and efficacy of 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one in animal models and humans.
合成方法
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-thiophenecarboxaldehyde with 3-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a reducing agent. The synthesis of 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex process that requires expertise in organic chemistry.
科学研究应用
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has also been investigated for its potential use as a fluorescent probe in bioimaging and as a ligand in metal-ion sensing. Additionally, 3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been studied for its potential use in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
3-methyl-6-thiophen-2-yl-2,5,6,7-tetrahydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-12-9(14-13-7)5-8(6-10(12)15)11-3-2-4-16-11/h2-4,8H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLUFIXLPXZMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CC(CC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

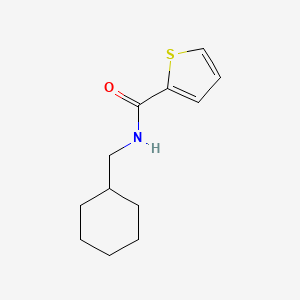
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
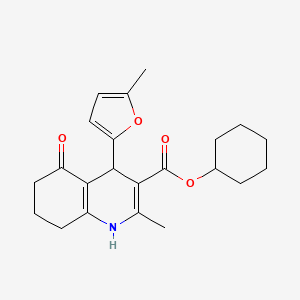
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(3-methylphenyl)acetamide](/img/structure/B5497892.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)

![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
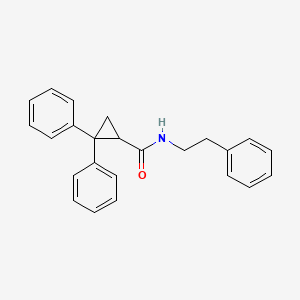
![N'-(3-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5497950.png)
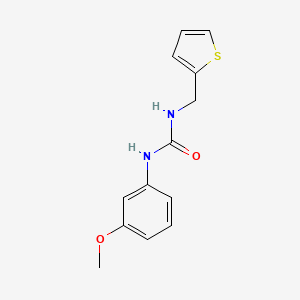
![5-phenyl-3-(2-phenylvinyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5497978.png)